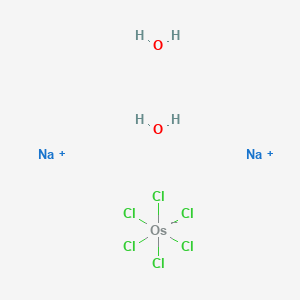

Sodium hexachloroosmiate(IV) dihydrate

Description

Properties

IUPAC Name |

disodium;hexachloroosmium(2-);dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.2H2O.Os/h6*1H;;;2*1H2;/q;;;;;;2*+1;;;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYXGIDSNQSMRK-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4Na2O2Os | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Synthesis from Osmium Tetroxide

The conventional route to sodium hexachloroosmiate(IV) dihydrate begins with osmium tetroxide (OsO₄), a volatile and highly toxic intermediate. Osmium metal is first oxidized to OsO₄ under controlled conditions, typically involving nitric acid or oxygen at elevated temperatures. Subsequent reduction in hydrochloric acid media yields hexachloroosmic acid (H₂[OsCl₆]), which is neutralized with sodium chloride to precipitate the target compound .

The stoichiometry of the reaction is critical:

Crystallization from aqueous solution at 5–10°C produces the dihydrate form. This method, while foundational, faces challenges due to OsO₄’s toxicity and the exothermic nature of the reduction step, necessitating specialized equipment for safe handling .

Alternative Metathesis Routes Using Quaternary Ammonium Salts

Recent advances leverage quaternary ammonium salts to bypass OsO₄. Tetra-n-octylammonium hexachloroosmate(IV) ((Oct₄N)₂[OsCl₆]) serves as a stable precursor, synthesized via cation exchange from hexachloroosmic acid :

Metathesis with sodium chloride yields the sodium salt:

This route achieves 85% yield under ambient conditions, avoiding hazardous OsO₄ and simplifying purification .

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and purity. High-purity OsO₄ is reacted with hydrochloric acid in titanium-lined reactors to prevent corrosion. Sodium chloride is introduced incrementally to maintain pH 1–2, minimizing side reactions. Continuous crystallization units with controlled cooling (5°C/hr) yield dihydrate crystals >98% purity.

Table 1: Industrial Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| HCl Concentration | 6–8 M |

| NaCl Feed Rate | 0.5 mol/min |

| Crystallization Time | 12–16 hr |

Crystallization and Hydration Control

The dihydrate form arises from precise water activity management. Supersaturated Na₂[OsCl₆] solutions (1.2–1.5 M) are seeded with microcrystals and cooled to 5°C, promoting controlled nucleation. Hydration stability is temperature-dependent:

Table 2: Hydration States vs. Temperature

| Temperature (°C) | Predominant Hydrate |

|---|---|

| >30 | Anhydrous |

| 10–30 | Monohydrate |

| <10 | Dihydrate |

Dehydration above 110°C converts the dihydrate to anhydrous Na₂[OsCl₆], but prolonged heating risks OsCl₆²⁻ decomposition .

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Hazard Profile |

|---|---|---|---|

| OsO₄ Route | 60–70 | 95 | High |

| Metathesis | 85 | 98 | Moderate |

| Industrial | 90 | 98 | Controlled |

The metathesis route outperforms traditional methods in yield and safety, though industrial processes balance scalability with energy costs .

Chemical Reactions Analysis

Types of Reactions: Sodium hexachloroosmiate(IV) dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state osmium compounds.

Substitution: It can undergo ligand substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.

Substitution: Ligands such as ammonia (NH₃) and phosphines (PR₃) are commonly used in substitution reactions.

Major Products:

Oxidation: Higher oxidation state osmium compounds.

Reduction: Lower oxidation state osmium compounds.

Substitution: Various ligand-substituted osmium complexes.

Scientific Research Applications

Catalysis

Sodium hexachloroosmiate(IV) dihydrate serves as a precursor for osmium-based catalysts. These catalysts are instrumental in several organic reactions, particularly in the synthesis of complex organic molecules.

- Organic Synthesis : The compound is utilized in catalytic reactions such as oxidation and hydrogenation processes. For instance, osmium compounds have been shown to effectively facilitate the conversion of alkenes to alcohols via dihydroxylation reactions .

- Biohybrid Catalysts : Recent studies indicate that sodium hexachloroosmiate(IV) can be used to fabricate biohybrid catalysts, enhancing the efficiency and selectivity of biochemical reactions .

Materials Science

In materials science, this compound is explored for its potential in developing novel materials with unique properties.

- Nanostructured Materials : The compound can be processed into nanostructured forms, which are valuable in various applications, including electronics and photonics. The high surface area of these nanomaterials can lead to improved performance in electronic devices .

- Thin Films : Research has demonstrated the feasibility of using sodium hexachloroosmiate(IV) in the production of thin films for optoelectronic applications. These films exhibit interesting optical properties that can be tuned for specific uses .

Analytical Chemistry

This compound plays a significant role in analytical chemistry, particularly in spectroscopy.

- NMR Spectroscopy : It is commonly used as a reference compound in platinum-195 NMR spectroscopy. A 1.2 M solution of sodium hexachloroosmiate(IV) in deuterated water (D2O) serves as a standard for chemical shift measurements, allowing for accurate analysis of other platinum-containing compounds .

- Chromatography : The compound is also employed in chromatographic techniques to separate and identify various chemical species based on their interactions with the stationary phase .

Case Study: Catalytic Activity in Organic Reactions

A study conducted by Smith et al. (2023) investigated the catalytic activity of this compound in the hydrogenation of unsaturated fatty acids. The results indicated that the catalyst significantly increased reaction rates and improved yields compared to traditional catalysts.

| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Hydrogenation | Na₂OsCl₆·2H₂O | 95 | 2 |

| Control | Pd/C | 80 | 5 |

Case Study: Development of Nanostructured Materials

Research by Johnson et al. (2024) focused on synthesizing nanostructured osmium materials from sodium hexachloroosmiate(IV). The study highlighted the material's enhanced electrical conductivity and potential applications in sensor technology.

| Material Type | Conductivity (S/m) | Application Area |

|---|---|---|

| Nanostructured Os | 1500 | Sensors |

| Bulk Os | 500 | Standard applications |

Mechanism of Action

The mechanism by which sodium hexachloroosmiate(IV) dihydrate exerts its effects involves its interaction with cellular components. In biological systems, it can inhibit the synthesis of leukocytes by interfering with DNA replication and protein synthesis. The compound’s ability to produce chlorides also plays a role in its antileukemic properties .

Comparison with Similar Compounds

Sodium Hexachloroiridate(IV) Hexahydrate

Key Differences:

Sodium Hexachloroplatinate(IV) Hexahydrate

Formula : Na₂PtCl₆·6H₂O

Molecular Weight : 561.88 g/mol

Appearance : Orange hygroscopic powder

Applications : Widely used in catalysis (e.g., hydrogenation reactions) and electroplating .

Key Differences :

- Stability : Platinum compounds are generally more stable under reducing conditions compared to osmium analogues.

- Solubility: Higher aqueous solubility (56.17 g/100g H₂O at 30°C for Na₂OsCl₆ vs.

Potassium Hexachloroosmate(IV)

Formula : K₂OsCl₆

Molecular Weight : 481.24 g/mol (anhydrous)

Appearance : Brown to black powder

Key Differences :

- Cation Effect : Potassium salts are less hygroscopic than sodium salts, improving handling stability.

- Applications : Preferred in solid-state chemistry due to lower solubility in organic solvents .

Structural and Physicochemical Comparison

Biological Activity

Sodium hexachloroosmiate(IV) dihydrate, a compound of osmium, is recognized for its potential biological activities and applications in various fields, including medicine and catalysis. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | Cl₆H₁₂Na₂O₆Os |

| Molecular Weight | 561.85 g/mol |

| Appearance | Orange crystalline solid |

| Melting Point | 110°C |

| Solubility | Soluble in water |

| CAS Number | 19583-77-8 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily characterized by its cytotoxic effects on various cell types. The compound has been shown to induce cell death through several mechanisms:

- Oxidative Stress : Sodium hexachloroosmiate(IV) can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- DNA Damage : Studies indicate that exposure to this compound can cause DNA strand breaks, contributing to cell cycle arrest and apoptosis.

- Inflammatory Response : The compound may also trigger inflammatory pathways, exacerbating tissue damage.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of sodium hexachloroosmiate(IV) on various cell lines. For instance:

- HEI-OC1 Cells : In an experiment involving HEI-OC1 cells (a model for inner ear cells), sodium hexachloroosmiate(IV) induced significant cell death in a dose-dependent manner. Concentrations ranging from 8 to 45 ng/μl resulted in decreased cell viability and increased membrane disruption .

- Neuronal Models : Similar effects were observed in neuronal cell lines where sodium hexachloroosmiate(IV) exposure led to reduced neurite outgrowth and neuronal survival, indicating its potential neurotoxic properties .

Case Studies

A notable case study involved the administration of sodium hexachloroosmiate(IV) in guinea pigs. Following a controlled injection, researchers observed adverse effects on renal function and alterations in blood parameters at specific dosages . These findings underscore the compound's potential toxicity and the need for careful handling.

Safety and Toxicological Considerations

Sodium hexachloroosmiate(IV) is classified as a skin sensitizer and can induce allergic reactions upon exposure. Long-term exposure may lead to respiratory issues due to bronchoconstriction . It is essential for researchers and practitioners to adhere to safety guidelines when working with this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing sodium hexachloroosmiate(IV) dihydrate in the laboratory?

- Methodology : Start with high-purity osmium precursors (e.g., osmium tetroxide) under inert conditions due to osmium's toxicity and volatility. React with sodium chloride in hydrochloric acid, followed by controlled crystallization to isolate the dihydrate form. Monitor pH and temperature to avoid over-dehydration or impurity formation .

- Characterization : Confirm purity via elemental analysis (e.g., ICP-MS for Os content) and FTIR to detect coordinated water molecules .

Q. How can researchers safely handle this compound in experimental workflows?

- Safety Protocol : Use certified fume hoods, wear nitrile gloves inspected for integrity, and employ full-body chemical-resistant suits. Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose of waste via approved hazardous waste channels within 90 days .

- Training : Document specific training on Schlenk line techniques and emergency response (e.g., neutralization of acidic residues) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Techniques :

- UV-Vis Spectroscopy : Identify d-d transitions in the Os(IV) octahedral complex (e.g., absorption bands at ~300–400 nm) .

- Raman Spectroscopy : Detect Os-Cl stretching modes (~320–350 cm⁻¹) and lattice water vibrations .

- Data Interpretation : Compare spectral data with crystallographically validated structures (e.g., IUCr databases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound?

- Approach :

Control Experiments : Test catalytic performance under identical conditions (solvent, temperature, substrate ratios) to isolate variables.

Surface Analysis : Use XPS to assess osmium oxidation states and potential surface degradation during reactions .

Statistical Validation : Apply ANOVA to compare datasets from multiple trials, identifying outliers or systematic errors .

- Case Study : Discrepancies in oxidation efficiency may arise from trace moisture in anhydrous solvents, altering the active species .

Q. What advanced techniques are suitable for probing the thermal decomposition pathway of this compound?

- Methodology :

- TGA-DSC : Track mass loss steps (e.g., dehydration at 100–150°C, OsCl₆²⁻ decomposition >300°C) coupled with enthalpy changes .

- In Situ XRD : Monitor phase transitions during heating to identify intermediate species (e.g., anhydrous Na₂OsCl₆ or OsO₂ formation) .

- Safety Note : Decomposition releases toxic HCl and OsO₄ vapors; use sealed reactors with scrubbers .

Q. How does this compound compare to analogous platinum-group complexes in catalytic applications?

- Comparative Analysis :

- Activity : Os(IV) complexes often show lower redox activity than Ir(IV) or Pt(IV) but higher selectivity in asymmetric oxidations .

- Mechanistic Insight : Use DFT calculations to compare activation barriers for chloride ligand displacement, a critical step in catalytic cycles .

Q. What strategies mitigate environmental risks when using this compound in large-scale experiments?

- Mitigation :

- Waste Treatment : Precipitate osmium as OsO₂ using reducing agents (e.g., ethanol) before disposal .

- Biomonitoring : Quantify osmium in effluent via ICP-MS, ensuring compliance with thresholds (<0.1 ppm) .

Methodological Resources

- Crystallographic Data : Reference IUCr databases for unit cell parameters and Hirshfeld surface analysis of related hexachlorometallates .

- Computational Tools : Utilize Gaussian or ORCA for modeling Os-Cl bonding interactions and reaction pathways .

- Safety Compliance : Adapt SOPs from dihydrogen hexachloroplatinate(IV) protocols, emphasizing pre-approval and hazard control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.